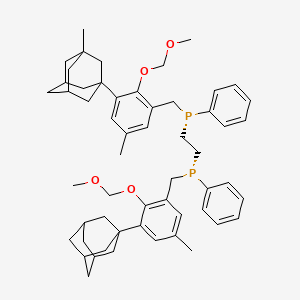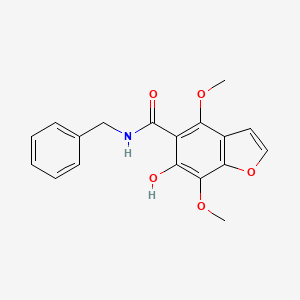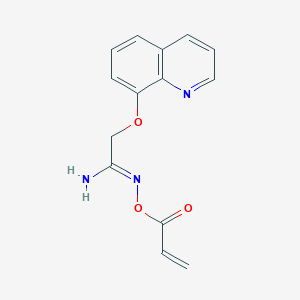![molecular formula C19H16N4 B12896948 N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-85-9](/img/no-structure.png)
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring.
Preparation Methods
The synthesis of N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions. One common method is the Groebke–Blackburn–Bienayme multicomponent reaction, which allows for the efficient construction of the imidazopyrazine core . This reaction involves the condensation of an aldehyde, an amine, and an isocyanide under specific conditions to yield the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine involves its binding to the catalytic site of TDP1. By mimicking substrate interactions, the compound competitively inhibits the enzyme, thereby preventing the repair of DNA adducts formed by topoisomerase inhibitors. This inhibition enhances the cytotoxic effects of these inhibitors, making it a promising candidate for combination cancer therapy .
Comparison with Similar Compounds
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine can be compared with other imidazopyrazine derivatives, such as:
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: This compound also belongs to the imidazopyrazine class and shares similar structural features.
N,2-diphenylimidazo[1,2-a]pyrazin-3-amines: These compounds have been identified as TDP1 binders and catalytic inhibitors, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on TDP1, which make it a valuable compound for further research and development.
Properties
| 787591-85-9 | |
Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4/c1-20-18-19-22-13-17(15-10-6-3-7-11-15)23(19)16(12-21-18)14-8-4-2-5-9-14/h2-13H,1H3,(H,20,21) |
InChI Key |
KDXPKFIFRAKEDB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N2C1=NC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)




